1-Benzyl-1-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)piperidinium bromide
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Overview
Description
1-Benzyl-1-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)piperidinium bromide is a complex organic compound with a unique structure. It features a piperidinium core, a benzyl group, and a norpinyl moiety, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-1-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)piperidinium bromide typically involves multiple steps:
Formation of the Piperidinium Core: The piperidinium core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidinium core.
Incorporation of the Norpinyl Moiety: The norpinyl group is attached through an etherification reaction, where the norpinyl alcohol reacts with an appropriate alkylating agent.
Final Bromination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-1-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)piperidinium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups like ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with different nucleophiles replacing the bromide ion.
Scientific Research Applications
1-Benzyl-1-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)piperidinium bromide has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-1-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)piperidinium bromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidinium Bromide: Lacks the norpinyl moiety, making it less complex.
1-(2-(2-(6,6-Dimethyl-2-norpinyl)ethoxy)ethyl)piperidinium Bromide: Lacks the benzyl group, resulting in different chemical properties.
Uniqueness
1-Benzyl-1-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)piperidinium bromide is unique due to its combination of a piperidinium core, benzyl group, and norpinyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
35839-22-6 |
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Molecular Formula |
C25H40BrNO |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
1-benzyl-1-[2-[2-(7,7-dimethyl-6-bicyclo[3.1.1]heptanyl)ethoxy]ethyl]piperidin-1-ium;bromide |
InChI |
InChI=1S/C25H40NO.BrH/c1-25(2)23-12-9-13-24(25)22(23)14-18-27-19-17-26(15-7-4-8-16-26)20-21-10-5-3-6-11-21;/h3,5-6,10-11,22-24H,4,7-9,12-20H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
FTUMWAKZOKQHDX-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2CCCC1C2CCOCC[N+]3(CCCCC3)CC4=CC=CC=C4)C.[Br-] |
Origin of Product |
United States |
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